molecular formula C10H12O2 B3428773 1,2,3,4-Tetrahydronaphthalene-2,3-diol CAS No. 6970-78-1

1,2,3,4-Tetrahydronaphthalene-2,3-diol

Cat. No.: B3428773
CAS No.: 6970-78-1
M. Wt: 164.20 g/mol
InChI Key: DHTGPMXCRKCPTP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2,3-diol (CAS 6970-78-1) is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is a diol derivative of tetralin (1,2,3,4-tetrahydronaphthalene) and exists in different stereoisomeric forms, including cis and trans configurations . Its primary research application is as a critical synthetic intermediate in the preparation of more complex, biologically active molecules. Notably, it serves as a key building block in the synthesis of the non-selective beta-adrenergic blocker (beta-blocker) Nadolol . Nadolol is a significant pharmaceutical agent used for treating hypertension and coronary heart disease, and it is also the subject of ongoing research for its potential antianxiety applications . As a vital intermediate, this compound is therefore of great interest in medicinal chemistry and pharmacology research, particularly in the development and study of cardiovascular and central nervous system (CNS) active drugs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGPMXCRKCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961832
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41597-55-1, 6970-78-1
Record name trans-Tetraline-2,3-diol
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Record name NSC62093
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
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Stereochemical Analysis and Properties of 1,2,3,4 Tetrahydronaphthalene 2,3 Diol

Absolute and Relative Configuration Determination

The precise three-dimensional arrangement of atoms in 1,2,3,4-tetrahydronaphthalene-2,3-diol (B1213236) is defined by its absolute and relative configurations. The relative configuration describes the orientation of the two hydroxyl groups with respect to each other, designated as either cis (on the same side of the ring) or trans (on opposite sides). The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).

Several analytical techniques are employed to determine these configurations. X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry of chiral molecules. For instance, the crystal structure of related diols can reveal the precise bond angles, bond lengths, and the spatial orientation of the hydroxyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly through the use of chiral derivatizing agents (CDAs). One such method involves the formation of a bis-MPA (α-methoxy-α-phenylacetic acid) ester derivative of the diol. The absolute configuration of 1,2-primary/secondary diols can be assigned by analyzing the NMR spectra of these derivatives at low temperatures. nih.gov This technique relies on the differential shielding and deshielding effects of the chiral agent on the protons of the diol, allowing for the elucidation of the stereochemistry. nih.gov For α-chiral primary amines and secondary alcohols, the use of chiral derivatizing agents like trifluoromethylbenzoimidazolylbenzoic acid in conjunction with 19F NMR spectroscopy has also proven effective in determining absolute configurations. nih.gov

Enantiopurity and Diastereomeric Excess in Synthetic Preparations

The synthesis of enantiomerically pure or enriched 1,2,3,4-tetrahydronaphthalene-2,3-diols is of significant interest. Various synthetic strategies have been developed to control the stereochemical outcome, aiming for high enantiopurity (enantiomeric excess, ee) and diastereomeric excess (de).

One prominent method is the Sharpless asymmetric dihydroxylation of 1,2-dihydronaphthalene (B1214177). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high stereoselectivity. The choice of the chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, dictates which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer of the corresponding cis-diol.

Chemoenzymatic synthesis offers another effective route. For example, the microbial oxidation of naphthalene (B1677914) can produce enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes. Specific bacterial strains can catalyze the dihydroxylation of naphthalene or its derivatives with high regio- and stereoselectivity.

The table below summarizes representative results from synthetic preparations of this compound, highlighting the achieved enantiomeric and diastereomeric excess.

Table 1: Enantiopurity and Diastereomeric Excess in Synthetic Preparations

Method Starting Material Product Stereochemistry Enantiomeric Excess (ee) Diastereomeric Excess (de)
Sharpless Asymmetric Dihydroxylation 1,2-Dihydronaphthalene (cis)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene >95% Not Applicable
Microbial Oxidation Naphthalene (+)-cis-(1R,2S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene >98% Not Applicable

Conformational Preferences and Dynamics of the Tetrahydronaphthalene Diol Ring System

The partially saturated six-membered ring of the this compound system is not planar and adopts puckered conformations to minimize steric and torsional strain. The conformational preferences are influenced by the fusion of the benzene (B151609) ring and the nature and orientation of the hydroxyl substituents.

X-ray crystallographic studies of a related compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, have shown that the saturated portion of the carbon skeleton adopts a "twist-boat" conformation. In this conformation, the molecule is organized in the unit cell in alternating hydrophobic and hydrophilic layers, with an extensive network of intermolecular hydrogen bonds.

Computational studies, such as Density Functional Theory (DFT) calculations, combined with NMR spectroscopic analysis of compounds like (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, suggest a structurally rigid half-chair system. smolecule.com In this conformation, the vicinal diol can form a persistent intramolecular hydrogen bond. smolecule.com The puckering of the ring is a key feature, and the energy barrier for ring-flipping is influenced by the fused aromatic ring. smolecule.com The analysis of proton-proton coupling constants in high-field NMR spectra provides experimental evidence for the predominant conformation in solution. smolecule.com

Chiral Resolution Techniques for Tetrahydronaphthalene Diols

Chiral resolution is employed to separate a racemic mixture of this compound into its constituent enantiomers. Several techniques are available for this purpose, with chromatographic and enzymatic methods being particularly common.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. nih.govmdpi.com The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation. Various types of CSPs, including those based on polysaccharides and cyclodextrins, have been developed for the resolution of a wide range of chiral compounds.

Another HPLC-based approach involves the derivatization of the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. nih.gov

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, often lipases, to catalyze a reaction with one enantiomer of the racemate at a much faster rate than the other. researchgate.netmdpi.com For a racemic diol, this could involve an enantioselective acylation or deacylation. The result is a mixture of the unreacted, enantiomerically enriched diol and the esterified product, which can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme. nih.gov

Chemical Reactivity and Derivatization of 1,2,3,4 Tetrahydronaphthalene 2,3 Diol

Functionalization of Hydroxyl Groups

The hydroxyl moieties of 1,2,3,4-tetrahydronaphthalene-2,3-diol (B1213236) are amenable to functionalization through several common organic reactions, including esterification and etherification. These transformations are crucial for modifying the compound's physical and chemical properties.

Esterification and Etherification Reactions

Esterification involves the reaction of the diol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst, to form an ester. This reaction can be performed chemically or enzymatically. Enzymatic esterification, often employing lipases, offers a high degree of selectivity and is conducted under milder conditions. For instance, lipases can selectively catalyze the esterification of aliphatic hydroxyl groups, which can be advantageous in complex molecules. nih.gov The reaction of this compound with two equivalents of an acylating agent would yield the corresponding diester.

Etherification, the formation of an ether linkage (C-O-C), can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. A related but less common method is the enzyme-catalyzed transetherification of alkoxysilanes, which has been reported for the synthesis of new alkoxysilanes under mild conditions. mdpi.com

Table 1: Examples of Esterification and Etherification Reactions

Reaction Type Reagents Product
Esterification Acetic Anhydride, Pyridine 1,2,3,4-Tetrahydronaphthalene-2,3-diyl diacetate
Etherification Sodium Hydride, Methyl Iodide 2,3-Dimethoxy-1,2,3,4-tetrahydronaphthalene

Regioselective Functional Group Transformations

In molecules with multiple reactive sites, such as the two hydroxyl groups in this compound, achieving regioselectivity in a reaction is a significant synthetic challenge. Regioselective reactions allow for the functionalization of one specific hydroxyl group over the other. This can be influenced by steric hindrance, electronic effects, or the use of specific catalysts or protecting groups. For example, in cascade reactions of saturated cyclic amines with 2-oxo-2-arylacetic acids, regioselectivity is observed, favoring the less sterically hindered sites. organic-chemistry.org While specific studies on the regioselective functionalization of this compound are not abundant, principles from similar vicinal diols suggest that the two hydroxyl groups may exhibit different reactivities based on their local environment, potentially allowing for mono-functionalization under carefully controlled conditions.

Reactions Involving Cyclic Diol Intermediates

The vicinal arrangement of the hydroxyl groups in this compound allows for the formation of cyclic intermediates, most notably cyclic acetals (specifically, 1,3-dioxolanes). These are formed by the reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction is reversible and is often used as a method for protecting the diol functionality during other synthetic steps. The formation of the five-membered dioxolane ring is generally favored. wikipedia.org

The reaction involves the protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent intramolecular cyclization with the second hydroxyl group and elimination of water leads to the formation of the cyclic acetal (B89532).

Table 2: Formation of Cyclic Acetals from this compound

Carbonyl Compound Catalyst Cyclic Acetal Product
Acetone p-Toluenesulfonic acid 2,2-Dimethyl-3a,4,5,9b-tetrahydro­naphtho[2,3-d] jst.go.jpchalmers.sedioxole
Benzaldehyde Acid Catalyst 2-Phenyl-3a,4,5,9b-tetrahydro­naphtho[2,3-d] jst.go.jpchalmers.sedioxole

Dehydration and Olefin Formation from Vicinal Diols (Deoxydehydration)

The removal of both hydroxyl groups from a vicinal diol to form an alkene is known as deoxydehydration. This transformation is a valuable synthetic tool. While acid-catalyzed dehydration of this compound could potentially lead to the formation of dihydronaphthalene, it may also be accompanied by rearrangement reactions.

A significant reaction of vicinal diols is the pinacol (B44631) rearrangement, which occurs under acidic conditions. This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migration of an alkyl or aryl group to the carbocation center, ultimately leading to a ketone or aldehyde. In the case of this compound, such a rearrangement would result in a ring-contracted or rearranged ketone product.

Reaction Mechanisms of Tetrahydronaphthalene-Diol Substrates

The mechanisms of the reactions involving this compound are fundamental to understanding its chemical behavior.

Cyclic Acetal Formation: As mentioned, this is an acid-catalyzed nucleophilic addition-elimination reaction. The key steps are the activation of the carbonyl group by protonation, nucleophilic attack by the diol, and intramolecular cyclization followed by dehydration.

Acid-Catalyzed Dehydration: The mechanism for simple dehydration would involve protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton from an adjacent carbon to form a double bond. However, the potential for a pinacol-type rearrangement complicates this pathway. The pinacol rearrangement mechanism involves the formation of a carbocation followed by a concerted 1,2-shift of a neighboring group to form a more stable, resonance-stabilized oxonium ion, which then deprotonates to yield the final carbonyl product.

Derivatization for Enhanced Analytical Profiling (e.g., Silylation for GC-MS)

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like diols to increase their volatility and thermal stability. Silylation is a common derivatization technique where the acidic protons of the hydroxyl groups are replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS).

The reaction of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), yields the corresponding bis-TMS ether. This derivative is significantly more volatile and provides characteristic mass spectra that are useful for structural elucidation.

The mass spectrometric fragmentation of TMS derivatives of diols is well-studied. Common fragmentation pathways include α-cleavage relative to the TMS ether linkage and the loss of trimethylsilanol (B90980) (TMSOH). chalmers.se The fragmentation pattern can provide information about the structure of the original diol. For cyclic diols, the stereochemistry can sometimes influence the relative intensities of certain fragment ions. jst.go.jp

Table 3: GC-MS Derivatization of this compound

Derivatization Agent Derivative Expected Key Mass Fragments (m/z)
BSTFA/MSTFA 2,3-Bis(trimethylsilyloxy)-1,2,3,4-tetrahydronaphthalene M+, M-15 (loss of CH₃), fragments from C-C bond cleavage, ions characteristic of TMS ethers (e.g., 73, 147)

Compound Index

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemical relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a preliminary map of the molecule. In ¹H NMR, the chemical shifts would differentiate between the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the saturated cyclohexane (B81311) ring. The protons attached to the hydroxyl-bearing carbons (H-2 and H-3) and the benzylic protons (H-1 and H-4) would exhibit distinct signals. Integration of these signals would confirm the number of protons in each environment, while splitting patterns (multiplicity) would reveal adjacent proton relationships.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment. A COSY spectrum would establish the connectivity between adjacent protons, for instance, mapping the spin-spin coupling network from the H-1 protons through H-4. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal in the ¹³C NMR spectrum. For a complete structural assignment, techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons.

While specific experimental data for 1,2,3,4-Tetrahydronaphthalene-2,3-diol (B1213236) is not detailed in readily available literature, the expected spectral characteristics can be inferred.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H~7.0-7.2Multiplet
H-2, H-3~3.5-4.0Multiplet
H-1, H-4~2.8-3.2Multiplet
OHVariableSinglet (broad)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺). The nominal molecular weight of this compound is 164.20 g/mol . nist.govnih.govnist.gov

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 164. A prominent fragmentation pathway would likely involve the loss of water (H₂O) from the molecular ion, resulting in a fragment ion at m/z 146. nih.gov Subsequent fragmentations could include the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments, leading to characteristic ions. The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound. For instance, ions at m/z 117 and 104 are commonly observed in the mass spectra of related tetralin derivatives. nih.govnih.gov

Table 2: Key Mass Spectrometry Fragments for Tetralin Diols

m/z ValueProposed Fragment IdentitySource
164Molecular Ion [C₁₀H₁₂O₂]⁺ nist.govnih.gov
146[M - H₂O]⁺ nih.govnih.gov
117[C₉H₉]⁺ or related fragment nih.govnih.gov
104[C₈H₈]⁺ (e.g., Styrene ion) nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For chiral compounds like this compound, single-crystal X-ray diffraction on an enantiomerically pure sample can unambiguously determine its absolute configuration (e.g., distinguishing between the (2R,3R) and (2S,3S) enantiomers).

Analysis of related structures, such as 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, reveals the importance of hydrogen bonding. nih.gov In the crystal lattice of such diols, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds involving the hydroxyl groups are expected. These interactions dictate the molecular packing and influence the physical properties of the solid. nih.gov While a specific crystal structure for this compound is not detailed here, crystallographic data for the (2S,3S) isomer is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Electronic Circular Dichroism (ECD) for Chiral Compound Characterization

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov It is a powerful tool for determining the absolute configuration of chiral compounds in solution. nih.gov Since this compound is a chiral molecule, its enantiomers ((2R,3R) and (2S,3S)) are expected to produce mirror-image ECD spectra. nih.gov

The ECD spectrum consists of positive or negative peaks, known as Cotton effects, which are highly sensitive to the spatial arrangement of the chromophores (in this case, the benzene ring) and the chiral centers. nih.gov The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment. nih.gov This non-empirical approach has become a widely used method for the stereochemical elucidation of natural products and other chiral molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Other key absorptions would include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the saturated aliphatic ring (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C-O stretching of the secondary alcohols would be observed in the 1000-1200 cm⁻¹ range. Analysis of the IR spectrum for the parent compound, tetralin, confirms the presence of both aromatic and aliphatic C-H bonds. nist.gov

Table 3: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Alcohol
Aromatic C-H Stretch3000-3100Aromatic Ring
Aliphatic C-H Stretch2850-2960Saturated Ring
Aromatic C=C Stretch1450-1600Aromatic Ring
C-O Stretch1000-1200Secondary Alcohol

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Table 1: Illustrative Energetic Properties from DFT Calculations

This table presents typical parameters that would be calculated for 1,2,3,4-Tetrahydronaphthalene-2,3-diol (B1213236) using a DFT method like B3LYP/6-311++G(d,p). The values are illustrative.

PropertyCalculated ValueUnit
Total Energy-538.95Hartree
Heat of Formation (Gas-phase)-350.5kJ/mol
Dipole Moment2.15Debye

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a crucial computational tool for understanding molecular reactivity. chemrxiv.org It generates a color-coded map on the molecule's electron density surface, which visualizes the electrostatic potential experienced by a positive point charge. nih.gov This map helps identify electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions and reaction sites. nih.govrsc.org

The MESP surface is typically color-coded as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MESP map would show significant negative potential (red) around the oxygen atoms of the two hydroxyl groups due to the high electronegativity and lone pairs of electrons on the oxygen atoms. chemrxiv.org These sites represent the primary locations for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them sites for nucleophilic attack and hydrogen bond acceptance. The aromatic ring would show a moderately negative potential due to its π-electron cloud. This analysis provides a clear, visual guide to the molecule's reactive behavior. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

A small HOMO-LUMO gap implies high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (DFT Calculation for Naphthalene)

Data for Naphthalene (B1677914) is provided as a reference to illustrate typical values obtained from DFT calculations. samipubco.com

ParameterEnergy (eV)
HOMO Energy-6.13
LUMO Energy-1.38
HOMO-LUMO Gap (ΔE)4.75

Conformational Analysis using Computational Methods

The non-aromatic ring of this compound is flexible, allowing it to adopt several different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods like Potential Energy Surface (PES) scans are used to explore the conformational landscape of a molecule. In a PES scan, a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step, revealing energy minima (stable conformers) and maxima (transition states).

For the tetralin ring system, various conformations such as half-chair, boat, and twist-boat are possible. An X-ray crystallography study of a closely related compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, revealed that the saturated portion of the molecule adopts a "twist-boat" conformation. nih.gov It is highly probable that this compound also has low-energy conformers with similar non-planar geometries. The relative orientation of the two hydroxyl groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding would be critical factors in determining the most stable conformation.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govcore.ac.uk By calculating the chemical shifts for a proposed structure and comparing them to experimental data, one can confirm the molecule's identity and stereochemistry.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental spectrum. For this compound, the UV-Vis spectrum would be dominated by transitions involving the π-electrons of the aromatic ring.

Table 3: Illustrative Predicted Spectroscopic Data

This table shows the type of data generated from computational predictions. Values are hypothetical and for illustrative purposes.

Spectroscopy TypeParameterPredicted Value
¹³C NMRAromatic C125-140 ppm
Aliphatic C-OH65-75 ppm
¹H NMRAromatic H7.0-7.4 ppm
Aliphatic H-C-O3.5-4.5 ppm
UV-Vis (TD-DFT)λmax~270 nm

Computational Modeling of Reaction Mechanisms and Stereoselectivity

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing chemists to map out entire reaction pathways, identify intermediates and transition states, and calculate activation energies. This is particularly valuable for understanding the origins of stereoselectivity in chemical reactions.

The synthesis of this compound likely involves the dihydroxylation of an alkene precursor, such as 1,2-dihydronaphthalene (B1214177) or 3,4-dihydronaphthalene. A common method for this transformation is the Sharpless asymmetric dihydroxylation or a similar reaction using osmium tetroxide (OsO₄), which typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. numberanalytics.com

DFT calculations can be used to model the transition state of such a reaction. By comparing the activation energies of different possible pathways (e.g., attack from the top face versus the bottom face of the alkene), chemists can predict and rationalize the observed stereochemical outcome. echemi.com For example, modeling the reaction of OsO₄ with the alkene precursor would involve locating the transition state for the formation of the osmate ester intermediate. The calculated energies for the transition states leading to different stereoisomers would explain why one product is favored over another. Such studies are crucial for designing new catalysts and optimizing reaction conditions to achieve desired stereoselectivity. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks in Complex Molecule Synthesis

The enantiopure forms of 1,2,3,4-tetrahydronaphthalene-2,3-diol (B1213236) serve as chiral pool starting materials, providing a pre-defined stereochemical foundation for the construction of intricate target molecules. This approach significantly simplifies synthetic routes and allows for precise control over the three-dimensional arrangement of atoms in the final product.

The tetralin core is a structural motif present in a variety of natural products. While direct synthesis of a specific natural product from this compound is not extensively documented, the closely related dihydronaphthalene framework is pivotal in the synthesis of analogs of potent biologically active compounds like combretastatin (B1194345) A-4. nih.gov Combretastatin A-4 is a natural product known for its powerful inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov

Researchers have designed and synthesized dihydronaphthalene analogues that mimic the structural and electronic features of combretastatin A-4. nih.gov These synthetic strategies often begin with substituted tetralone precursors, which are then elaborated to introduce the necessary aryl groups and functional moieties. nih.gov The underlying principle involves using the rigid tetralin or dihydronaphthalene scaffold to correctly orient the pharmacophoric groups, thereby creating novel compounds with potential anticancer activity. nih.govbeilstein-journals.org This highlights the utility of the tetrahydronaphthalene framework as a template for designing new therapeutic agents.

Table 1: Examples of Biologically Active Scaffolds Related to Tetralin

Compound Class Parent Natural Product Biological Activity Synthetic Relevance of Tetralin Core
Dihydronaphthalene Analogs Combretastatin A-4 Tubulin Polymerization Inhibition, Anticancer Serves as a rigid scaffold to mimic the cis-stilbene (B147466) bridge and orient aryl groups. nih.gov

This compound is structurally analogous to key intermediates formed during the metabolic processing of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene (B1677914). nih.govresearchgate.net PAHs are environmental pollutants that undergo metabolic activation in organisms, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can be carcinogenic. nih.govcdc.gov

The metabolism of naphthalene, the simplest PAH, provides a clear model for this process. nih.gov

Epoxidation: CYP monooxygenases oxidize naphthalene to form naphthalene-1,2-epoxide. nih.govresearchgate.net

Hydrolysis: The enzyme epoxide hydrolase catalyzes the addition of water to the epoxide, opening the ring to form trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govpsu.edu

Further Metabolism: This dihydrodiol can be further oxidized by CYP enzymes to form highly reactive diol-epoxides. researchgate.net These diol-epoxides are ultimate carcinogens that can covalently bind to DNA, leading to mutations. nih.gov

The final detoxification products of this pathway are often tetrols (tetrahydroxy-tetrahydronaphthalenes), which can be excreted. researchgate.netnih.gov Therefore, this compound serves as a stable model compound and synthetic precursor for studying the structure, reactivity, and biological consequences of these critical PAH metabolites.

Role in Asymmetric Catalysis

The C₂-symmetric and chiral nature of trans-1,2,3,4-tetrahydronaphthalene-2,3-diol makes it an attractive scaffold for the development of tools for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. rsc.org Chiral diols are a privileged class of precursors for synthesizing a wide variety of successful ligands, such as those used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. nih.govmdpi.com

While specific applications of ligands derived directly from this compound are not widely reported, its structure is analogous to scaffolds that form the basis of powerful ligands. For example, the two hydroxyl groups can be used as anchoring points to synthesize chiral diphosphines, diamines, or N,N'-dioxides. rsc.orgmdpi.com The rigid tetralin backbone would provide a well-defined bite angle and conformational stability to the resulting metal complex, which are crucial factors for achieving high enantioselectivity. researchgate.net The synthesis of such ligands would typically involve converting the diol to a more reactive intermediate, such as a dimesylate or a cyclic sulfate, followed by nucleophilic substitution with a phosphide (B1233454) or amine source. nih.govresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Chiral diols are frequently used to form chiral acetals with aldehydes or ketones, or chiral esters with carboxylic acids.

The this compound moiety can function as a chiral auxiliary by imparting facial selectivity during reactions on the attached substrate. For instance, forming a chiral acetal (B89532) with a prochiral ketone would create diastereomeric faces. A subsequent nucleophilic attack, such as from a Grignard reagent or a hydride, would preferentially occur from the less sterically hindered face, leading to the formation of one enantiomer of the resulting alcohol in excess. The rigid, bicyclic structure of the tetralin backbone would effectively shield one face of the reactive center, thereby controlling the stereochemical outcome.

Applications in Biocatalysis and Biotransformation Processes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. The synthesis of enantiopure this compound is a prime example of the power of biotransformation. rsc.orgresearchgate.net

Aromatic dioxygenase enzymes, found in certain strains of bacteria such as Pseudomonas putida, are capable of catalyzing the dearomatizing cis-dihydroxylation of aromatic and hydroaromatic rings. oup.compsu.edu These enzymes are multi-component systems that use molecular oxygen and NADH to introduce two hydroxyl groups onto adjacent carbon atoms with exceptional stereocontrol. oup.com

Specifically, the biotransformation of 1,2-dihydronaphthalene (B1214177) using growing cultures of Pseudomonas putida UV4 has been shown to produce (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene as the major product. researchgate.net This enzymatic process offers a direct and environmentally benign route to the enantiomerically pure cis-diol, which is a valuable chiral building block for synthetic chemistry. rsc.orgrsc.org The ability of these enzymes to produce homochiral cis-diols from simple achiral precursors is a significant advantage over traditional chemical synthesis, which may require multiple steps and chiral resolving agents. rsc.orgresearchgate.net

Table 2: Biotransformation of Dihydronaphthalene

Substrate Organism/Enzyme System Major Product Product Stereochemistry Significance
1,2-Dihydronaphthalene Pseudomonas putida UV4 (Dioxygenase) (-)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene (1R,2S)-cis Direct, enantioselective synthesis of a chiral building block. researchgate.net

Potential in Materials Science and Supramolecular Chemistry (e.g., hydrogen bonding networks)

The diol functionality of this compound is a key feature that suggests its utility in materials science and supramolecular chemistry. The hydroxyl groups are capable of forming strong hydrogen bonds, which are directional intermolecular forces crucial for the self-assembly of molecules into well-ordered, higher-order structures.

While the specific crystal structure of this compound and its hydrogen bonding networks are not extensively detailed in publicly available literature, the behavior of analogous diol-containing cyclic molecules provides significant insight. For instance, the crystal structure of a related compound, 1,4-dihydro-1,4-methanonaphthalene-2,3-diol, reveals the formation of both intramolecular and intermolecular hydrogen bonds. nih.gov In this analogue, an intramolecular O—H⋯O hydrogen bond creates a stable five-membered ring motif. nih.gov Furthermore, intermolecular hydrogen bonds link molecules into centrosymmetric dimers, which then extend into chains, demonstrating the powerful structure-directing effect of these interactions. nih.gov

It is highly probable that this compound would exhibit similar hydrogen bonding capabilities. The relative orientation of the hydroxyl groups (cis- or trans-) would significantly influence the nature of these networks. For example, a trans-diol might favor intermolecular hydrogen bonding to form extended chains or sheets, while a cis-diol could potentially engage in both intramolecular and intermolecular bonding. This ability to form predictable and robust hydrogen-bonded networks makes it a candidate for the design of:

Crystal Engineering: As a building block (a synthon) for designing crystals with specific topologies and properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diol groups can act as ligands, coordinating to metal centers to form extended networks. The rigidity of the tetrahydronaphthalene backbone combined with the flexible hydrogen-bonding capacity of the diol could lead to novel materials with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: The defined molecular shape and the potential for directional intermolecular interactions are desirable characteristics for the formation of liquid crystalline phases.

The table below summarizes the key hydrogen bond parameters for the analogous 1,4-dihydro-1,4-methanonaphthalene-2,3-diol, which can be considered indicative of the potential interactions in this compound. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Type
O1—H1A···O20.822.012.659 (3)138Intramolecular
O2—H2A···O1ⁱ0.821.952.762 (3)171Intermolecular
Symmetry code: (i) -x+1, -y+1, -z+1

Precursors for Deoxydehydration (DODH) Reactions to Olefins

This compound is a vicinal diol, a class of compounds that can serve as precursors for the synthesis of olefins (alkenes) through a reaction known as deoxydehydration (DODH). rsc.org This reaction involves the removal of both hydroxyl groups to form a double bond, representing a powerful deoxygenation strategy. nih.gov The general transformation for a vicinal diol to an olefin is depicted below:

R(CHOH)-(CHOH)R' → RCH=CHR' + 2H₂O

The DODH reaction is typically catalyzed by high-oxidation-state metal-oxo complexes, with rhenium and vanadium compounds being among the most studied and effective catalysts. nih.govcalstate.edu The reaction requires a stoichiometric reductant to facilitate the removal of oxygen from the diol.

Catalytic Systems:

Rhenium-based Catalysts: Trioxo-rhenium complexes, such as methyltrioxorhenium (MTO) and (pentamethylcyclopentadienyl)trioxorhenium(VII), are highly effective for DODH. nih.govuu.nl The catalytic cycle generally involves the formation of a rhenium-diolate intermediate, followed by reduction of the metal center and extrusion of the olefin. rsc.org

Vanadium-based Catalysts: Vanadium complexes have also emerged as viable catalysts for DODH reactions. calstate.edunih.gov Mechanistic studies suggest that the reaction can proceed through different pathways, including a stepwise cleavage of the C-O bonds, which may allow for the deoxydehydration of a broader range of diol stereoisomers, including cyclic trans-diols. chemrxiv.org

Application to this compound:

The application of a DODH reaction to this compound would yield 1,2-dihydronaphthalene or 3,4-dihydronaphthalene, valuable intermediates in organic synthesis. The specific isomer formed would depend on the reaction conditions and the stereochemistry of the starting diol.

The table below outlines common catalysts and reductants used in DODH reactions that could potentially be applied to this compound.

Catalyst FamilyExample CatalystCommon Reductants
RheniumMethyltrioxorhenium (MTO)Triphenylphosphine, Secondary Alcohols
Vanadium[VO₂(dipic)][n-Bu₄N]Triphenylphosphine
MolybdenumDioxo-molybdenum complexesTriphenylphosphine

The conversion of biomass-derived polyols (compounds with multiple hydroxyl groups) to valuable olefins is a major driving force for research in this area. nih.gov While this compound is not derived from biomass, its use as a model substrate in DODH reactions can provide fundamental insights into the reaction mechanism and catalyst performance, particularly for cyclic diols. The rigid framework of the tetrahydronaphthalene ring system makes it an excellent candidate for studying the stereochemical outcomes of the DODH reaction.

Mechanistic Studies of Biological Interactions Molecular Level

Enzyme-Substrate Specificity and Biotransformation Mechanisms in Microbial Systems

The formation of 1,2,3,4-tetrahydronaphthalene-2,3-diol (B1213236) is a key step in the microbial degradation of tetralin (1,2,3,4-tetrahydronaphthalene). Microorganisms employ various enzymatic strategies to functionalize the otherwise chemically inert tetralin molecule, initiating its breakdown.

The initial attack on the tetralin molecule can occur on either the aromatic or the alicyclic ring. nih.gov In some bacteria, such as Corynebacterium sp. strain C125, the degradation is initiated by the hydroxylation of the benzene (B151609) nucleus. This process involves a dioxygenase that acts on the aromatic ring, leading to the formation of a cis-dihydrodiol. This intermediate is then dehydrogenated by a NAD-dependent dehydrogenase to yield 5,6,7,8-tetrahydro-1,2-naphthalenediol. researchgate.net

Conversely, other microbial strains, including certain species of Pseudomonas, initiate the degradation of tetralin by hydroxylating the alicyclic ring. nih.gov This hydroxylation can be highly regio- and stereoselective, a characteristic of significant interest for biocatalytic applications in the synthesis of fine chemicals. nih.govresearchgate.net The enzymes responsible for this transformation are typically monooxygenases or dioxygenases. For instance, some bacterial strains are known to convert tetralin to 1-tetralol and subsequently to 1-tetralone. researchgate.net The formation of this compound would involve a dihydroxylation of the alicyclic ring, a process that is less commonly detailed in the literature compared to the aromatic ring oxidation.

The subsequent biotransformation of this compound involves further enzymatic modifications. In the context of the complete mineralization of tetralin, the diol would undergo ring cleavage. For example, in Sphingomonas macrogoltabidus strain TFA, after the initial dioxygenation of the aromatic ring and subsequent reactions, a serine hydrolase designated as ThnD is responsible for cleaving a C-C bond within the alicyclic ring of a downstream intermediate. nih.govus.esus.es This unique mechanism allows for the degradation of both the aromatic and alicyclic rings using a single set of catabolic enzymes. nih.gov

Table 1: Microbial Biotransformation of Tetralin

MicroorganismInitial Site of OxidationKey EnzymesProducts
Corynebacterium sp. strain C125Aromatic ringDioxygenase, Dehydrogenase, Catechol-2,3-dioxygenasecis-dihydrodiol, 5,6,7,8-Tetrahydro-1,2-naphthalenediol
Pseudomonas stutzeriAlicyclic ringMonooxygenase/Dioxygenase1-Tetralol, 1-Tetralone
Sphingomonas macrogoltabidus strain TFAAromatic ringDioxygenase, Serine hydrolase (ThnD)Dihydroxytetralin intermediate, Alicyclic ring cleavage products

Molecular Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase Inhibition)

While extensive research has been conducted on various derivatives of tetrahydronaphthalene for their enzyme inhibitory activities, specific data on this compound as an enzyme inhibitor, particularly against carbonic anhydrase, is limited in the currently available scientific literature. However, the general principles of enzyme inhibition by small molecules can provide a framework for understanding its potential mechanisms.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.net Their inhibitors are used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. nih.gov Small molecule inhibitors of CAs typically interact with the zinc ion in the active site or with amino acid residues lining the active site cavity.

Should this compound exhibit inhibitory activity against carbonic anhydrase, its mechanism would likely involve the interaction of its hydroxyl groups with the active site. These hydroxyl groups could potentially coordinate with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. Alternatively, they could form hydrogen bonds with key amino acid residues, such as threonine or histidine, thereby blocking substrate access or altering the catalytic geometry of the active site.

The development of novel carbonic anhydrase inhibitors often involves the design and synthesis of molecules with specific functionalities that can target the unique features of different CA isoforms. nih.govresearchgate.net Screening of diverse chemical libraries, which could include simple diols like this compound, is a common strategy for identifying new inhibitor scaffolds. figshare.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would focus on how the number, position, and stereochemistry of the hydroxyl groups on the tetrahydronaphthalene scaffold affect its interactions with biological targets.

The biological activity of tetrahydronaphthalene derivatives is known to be highly dependent on the nature and position of their substituents. For instance, the introduction of different functional groups can significantly alter their anticancer, anticholinesterase, or other biological activities. nih.govresearchgate.netnih.gov

In the context of this compound, key structural features for SAR analysis would include:

Stereochemistry of the Hydroxyl Groups: The relative orientation of the two hydroxyl groups (cis or trans) and the absolute configuration of the chiral centers would critically influence the molecule's three-dimensional shape. This, in turn, would dictate its ability to fit into the binding site of a target protein and form specific interactions. The biological activity of chiral compounds is often highly stereospecific. mdpi.com

Position of the Hydroxyl Groups: The location of the hydroxyl groups on the alicyclic ring (positions 2 and 3) determines the spatial arrangement of the hydrogen bond donors and acceptors, which is crucial for molecular recognition by a protein.

The Tetrahydronaphthalene Scaffold: The rigid, bicyclic structure of the tetrahydronaphthalene core provides a defined framework for the presentation of the hydroxyl groups. Modifications to this scaffold, such as the introduction of other substituents or alterations to the ring structure, would be expected to modulate its biological activity.

Molecular docking and other computational methods are valuable tools in SAR studies, allowing for the prediction of how different structural modifications might affect the binding affinity and orientation of a ligand within a protein's active site. nih.govresearchgate.netmdpi.com

Investigations into Protein-Ligand Binding Dynamics and Affinity

The interaction of any small molecule with a protein is a dynamic process governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding the binding dynamics and affinity of this compound is essential for elucidating its biological function at a molecular level.

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between the ligand and the protein. youtube.com A lower Kd or IC50 value indicates a higher binding affinity.

The binding of this compound to a protein would be influenced by:

Hydrogen Bonding: The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, allowing for the formation of strong and specific interactions with polar amino acid residues in a protein's binding pocket.

Conformational Changes: The binding process can induce conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." Molecular dynamics simulations can provide insights into these dynamic changes and the stability of the protein-ligand complex over time. nih.govmdpi.comnih.gov

Experimental techniques such as affinity chromatography and various spectroscopic methods can be used to study drug-protein interactions and determine binding constants. nih.govnih.gov Computational approaches like molecular docking and molecular dynamics simulations are powerful tools for predicting binding modes, estimating binding energies, and exploring the dynamic nature of protein-ligand interactions at an atomic level. nih.govmdpi.comnih.gov While specific studies on this compound are not abundant, the principles and methods applied to other tetrahydronaphthalene derivatives provide a clear path for future investigations into its protein binding characteristics. researchgate.net

Future Research Directions and Translational Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern organic synthesis. mdpi.com Future research on 1,2,3,4-tetrahydronaphthalene-2,3-diol (B1213236) will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. One promising avenue is the use of supercritical fluids, such as supercritical hexane, as a solvent for the hydrogenation of naphthalene (B1677914), which can lead to high selectivity and easier product separation. mdpi.com Another approach involves mimicking biological processes, such as the dearomative syn-dihydroxylation of naphthalenes using biomimetic iron catalysts. nih.gov This method introduces C(sp³)–O bonds, transforming the flat aromatic ring into a 3D structure. nih.gov

The table below summarizes potential sustainable methodologies for the synthesis of this compound.

MethodologyDescriptionPotential Advantages
Supercritical Fluid TechnologyUtilizes supercritical fluids (e.g., hexane) as solvents for hydrogenation reactions. mdpi.comHigher diffusivity, lower viscosity, intensified mass transfer, and easier separation of products. mdpi.com
Biomimetic CatalysisEmploys catalysts that mimic natural enzymes, such as naphthalene dioxygenase, to perform dearomative dihydroxylation. nih.govHigh chemoselectivity and the ability to overcome the kinetic stability of the aromatic ring. nih.gov
Visible-Light-Mediated CycloadditionUses visible light to mediate cycloaddition reactions, offering an environmentally friendly approach.Can be performed under mild conditions with high regioselectivity and functional group tolerance.

Exploration of Novel Chiral Control Strategies

The stereochemistry of this compound is crucial for its potential biological activity. Therefore, the development of methods to control its chirality is a significant area of future research. Asymmetric synthesis and chiral resolution are key strategies to obtain enantiomerically pure compounds. wikipedia.orgnih.gov

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is a viable approach. nih.govacs.org For instance, the kinetic resolution of related epoxides has been achieved through asymmetric C-H hydroxylation. acs.org Additionally, the use of chiral tetrapeptides in stereoselective acylation has shown promise for the kinetic resolution of similar diols. nih.gov

Future research could explore the following chiral control strategies:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, while a well-established method for alkenes, could be adapted for the precursors of this compound to produce specific stereoisomers. wikipedia.org

Enzymatic Resolution: The use of enzymes for the kinetic resolution of related hydroxy compounds has proven effective in yielding products with high enantiomeric purity.

Chiral Chromatography: This technique remains a powerful tool for the separation of enantiomers on both analytical and preparative scales. nih.gov

Advanced Mechanistic Investigations into Reactivity and Biological Activity

A deeper understanding of the reactivity and biological activity of this compound requires advanced mechanistic investigations. Studies on the metabolism of tetralin have shown that it can be converted to cis- and trans-tetralin-1,2-diol in biological systems. nih.govnih.gov The catabolism of tetralin in microorganisms like Corynebacterium sp. has also been observed to proceed through the formation of a cis-dihydrodiol. nih.gov

Future investigations should focus on:

Elucidating Metabolic Pathways: Detailed studies to map the complete metabolic fate of this compound in various biological systems.

Identifying Molecular Targets: Research to identify the specific enzymes and receptors that interact with this diol, which could shed light on its mechanism of action.

Computational Modeling: The use of quantum chemical studies to understand the regioselectivity of reactions involving the tetralin core can provide valuable insights into its reactivity.

The table below outlines the known metabolic products of tetralin, which include the diol of interest.

MetabolitePercentage in Urine (in rabbits)
Glucuronide of α-tetralol52.4% nih.gov
β-tetralol25.3% nih.gov
4-hydroxy-α-tetralone6.1% nih.gov
cis-tetralin-1,2-diol0.4% nih.gov
trans-tetralin-1,2-diol0.6% nih.gov

Design and Synthesis of Next-Generation Functionalized Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of novel functionalized derivatives with potentially enhanced or new biological activities. The tetralin framework is present in a variety of biologically active compounds, including anticancer and analgesic agents. researchgate.net

Future research in this area could involve:

Metal-Mediated Functionalization: The use of metal complexes, such as cationic cyclopentadienyl(η⁶-arene)iron(II) complexes, to control the stereochemistry of nucleophilic additions to the tetrahydronaphthalene ring system. rsc.org

Glycosylation: The synthesis of novel S-glycosides and N-glycosides incorporating the 1,2,3,4-tetrahydronaphthalene (B1681288) moiety, which has shown promise in preliminary cytotoxic evaluations.

Stereoselective Synthesis of Fused Systems: The development of highly stereoselective methods to synthesize tetralin-fused spirooxindoles, which are valuable spirocyclic molecules. researchgate.netchemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Diol Research

In the context of this compound research, AI and ML can be applied to:

Synthesis Prediction: AI-powered tools can assist in retrosynthetic planning to identify novel and efficient synthetic routes. researchgate.netcas.org

Reaction Optimization: Machine learning algorithms can predict suitable reaction conditions, including catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical optimization. beilstein-journals.orgacs.orgnih.gov Active machine learning approaches can optimize reaction conditions with minimal experimental data. duke.edu

Property Prediction: ML models can be trained to predict the biological and physicochemical properties of designed derivatives, allowing for the in silico screening of large virtual libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydronaphthalene-2,3-diol, and how do reaction conditions influence stereochemical outcomes?

  • The compound’s synthesis often involves catalytic hydrogenation or dihydroxylation of naphthalene derivatives. Key parameters include temperature (35–207°C, based on analogs), solvent polarity, and catalyst selection (e.g., palladium or platinum for hydrogenation) to control regio- and stereoselectivity. Contamination by isomers like 1,2-diol derivatives must be monitored via HPLC or NMR .

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

  • Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, IR) techniques. For example, NMR can resolve stereoisomers by analyzing coupling constants (e.g., J values for vicinal diols), while GC-MS detects volatile impurities. Environmental analysis standards (e.g., 10–100 mg/L solutions in cyclohexane) provide calibration benchmarks .

Q. What are the critical thermodynamic properties of this compound, and how do they affect experimental design?

  • Key properties include enthalpy of formation (ΔfH°gas ≈ -100 to -150 kJ/mol, inferred from naphthalene analogs), boiling point (~207°C), and density (0.973 g/mL). These parameters guide solvent selection, storage conditions (e.g., inert atmosphere to prevent oxidation), and reaction scalability .

Advanced Research Questions

Q. How do conflicting toxicological data for naphthalene derivatives inform risk assessment of this compound?

  • Discrepancies arise from species-specific metabolism (e.g., murine vs. human hepatic enzymes) and exposure routes (oral vs. inhalation). Researchers must cross-validate in vitro assays (e.g., CYP450 inhibition) with in vivo models (rodent toxicity studies) while adhering to OECD guidelines. Prioritize endpoints like hepatic/renal effects and oxidative stress markers .

Q. What strategies resolve contradictions in stereochemical assignments for dihydroxylated naphthalene derivatives?

  • X-ray crystallography or advanced NMR techniques (e.g., NOESY, J-resolved spectroscopy) are critical for unambiguous stereochemical determination. Computational methods (DFT calculations for energy minimization) can predict stable conformers. For example, (2R,3S) and (2S,3R) configurations in related compounds like Nadolol were confirmed via crystallographic data .

Q. How can researchers mitigate environmental persistence of this compound during disposal?

  • Degradation studies suggest ozonation or photocatalytic oxidation (TiO₂/UV) effectively cleave the aromatic ring. Biodegradation assays using Pseudomonas spp. show partial mineralization under aerobic conditions. Analytical protocols from environmental standards (e.g., EPA Method 8270) quantify residual concentrations in soil/water .

Q. What mechanistic insights explain its role as a hydrogen-donor in catalytic systems?

  • The compound’s diol moiety facilitates proton-coupled electron transfer (PCET) in decarboxylation or lignin hydrogenation. Kinetic studies (e.g., isotopic labeling with D₂O) reveal rate-determining steps involving C-O bond cleavage. Synchrotron-based XAS can track metal-ligand interactions in real-time during catalysis .

Methodological Considerations

Q. How should researchers design dose-response studies to account for its aquatic toxicity?

  • Follow OECD Test No. 203 (fish acute toxicity) and 210 (early-life stage toxicity) with endpoints like LC₅₀ and NOEC. Chronic exposure (21–28 days) at 0.1–10 mg/L in model organisms (Daphnia magna, zebrafish) evaluates bioaccumulation and multi-generational effects. Analytical standards (e.g., 1,2,3,4-tetrachloronaphthalene) serve as positive controls .

Q. What computational tools predict its interactions with biological targets (e.g., enzymes, receptors)?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to β-adrenergic receptors or cytochrome P450 isoforms. QSAR models trained on naphthalene derivatives improve accuracy for toxicity predictions. Validate results with SPR or ITC binding assays .

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1,2,3,4-Tetrahydronaphthalene-2,3-diol

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